molecular formula C3H5ClF3NO2 B1282968 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride CAS No. 96105-72-5

2-Amino-3,3,3-trifluoropropanoic acid hydrochloride

Cat. No.: B1282968
CAS No.: 96105-72-5
M. Wt: 179.52 g/mol
InChI Key: MRYBJJRPTNOPQK-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoropropanoic acid hydrochloride is a fluorinated amino acid derivative. It is known for its unique chemical properties due to the presence of trifluoromethyl groups, which impart significant stability and reactivity. This compound is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,3,3-trifluoropropionic acid.

    Amidation: The trifluoropropionic acid is converted to its corresponding amide using ammonia or an amine.

    Hydrolysis: The amide is then hydrolyzed to yield the amino acid.

    Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the amidation and hydrolysis steps.

    Purification: The product is purified using crystallization or other separation techniques.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoropropanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The amino acid can form peptide bonds through condensation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the amino acid.

    Reduction Products: Reduced forms of the amino acid.

    Peptides: When involved in peptide synthesis, it forms part of larger peptide chains.

Scientific Research Applications

2-Amino-3,3,3-trifluoropropanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated compounds.

    Biology: Studied for its effects on enzyme activity and protein structure.

    Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

    Protein Interaction: The compound can interact with proteins, affecting their structure and function.

    Pathways: It may influence metabolic pathways by altering the activity of key enzymes.

Comparison with Similar Compounds

2-Amino-3,3,3-trifluoropropanoic acid hydrochloride can be compared with other similar compounds:

    3,3,3-Trifluoro-DL-alanine: Another fluorinated amino acid with similar properties.

    5,5,5-Trifluoro-DL-leucine: A fluorinated leucine derivative.

    β-Fluoropyruvic acid sodium salt monohydrate: A fluorinated pyruvic acid derivative.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique stability and reactivity, making it distinct from other fluorinated amino acids.

Properties

IUPAC Name

2-amino-3,3,3-trifluoropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2.ClH/c4-3(5,6)1(7)2(8)9;/h1H,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYBJJRPTNOPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557415
Record name 3,3,3-Trifluoroalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96105-72-5
Record name 3,3,3-Trifluoroalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,3,3-trifluoropropanoic acid hydrochloride
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